molecular formula C5H10BrNO B14483575 Methyl 4-bromobutanimidate CAS No. 64072-44-2

Methyl 4-bromobutanimidate

Cat. No.: B14483575
CAS No.: 64072-44-2
M. Wt: 180.04 g/mol
InChI Key: KPOBVQLXOZCVJL-UHFFFAOYSA-N
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Description

Methyl 4-bromobutanimidate is an organic compound with the molecular formula C5H9BrO2 It is a derivative of butanoic acid, where the carboxyl group is replaced by a bromine atom and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromobutanimidate can be synthesized through several methods. One common approach involves the bromination of methyl butanoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromobutanimidate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).

    Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the compound to form carboxylic acids or ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.

    Reduction: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.

    Oxidation: Performed in aqueous or organic solvents, often at elevated temperatures to enhance reaction rates.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

    Reduction: Yields primary or secondary alcohols, or amines.

    Oxidation: Produces carboxylic acids or ketones.

Scientific Research Applications

Methyl 4-bromobutanimidate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Employed in the modification of biomolecules for labeling or probing biological systems. It can be used to introduce functional groups into peptides or proteins.

    Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-bromobutanimidate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The compound can also participate in redox reactions, where it acts as either an oxidizing or reducing agent, depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromobutanoate: Similar in structure but lacks the imidate functional group.

    Ethyl 4-bromobutanimidate: An ethyl ester analog with similar reactivity.

    Methyl 4-chlorobutanimidate: A chlorinated analog with different reactivity due to the presence of chlorine instead of bromine.

Uniqueness

Methyl 4-bromobutanimidate is unique due to its specific reactivity profile, which is influenced by the presence of both the bromine atom and the imidate functional group. This combination allows for a diverse range of chemical transformations, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

methyl 4-bromobutanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrNO/c1-8-5(7)3-2-4-6/h7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOBVQLXOZCVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80605815
Record name Methyl 4-bromobutanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80605815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64072-44-2
Record name Methyl 4-bromobutanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80605815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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